1-Bromo-4-(1-chloroethenyl)benzene

Organic Synthesis Cross-Coupling Bifunctional Monomers

1-Bromo-4-(1-chloroethenyl)benzene (CAS 41876-64-6) is a halogenated styrene derivative classified as an organohalogen aromatic compound. It is characterized by a benzene ring substituted at the para positions with a bromine atom and a 1-chloroethenyl group.

Molecular Formula C8H6BrCl
Molecular Weight 217.49 g/mol
Cat. No. B8764106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1-chloroethenyl)benzene
Molecular FormulaC8H6BrCl
Molecular Weight217.49 g/mol
Structural Identifiers
SMILESC=C(C1=CC=C(C=C1)Br)Cl
InChIInChI=1S/C8H6BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2
InChIKeySOXXPCUBYFHAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(1-chloroethenyl)benzene: A Bifunctional Halogenated Styrene for Stepwise Synthesis


1-Bromo-4-(1-chloroethenyl)benzene (CAS 41876-64-6) is a halogenated styrene derivative classified as an organohalogen aromatic compound [1]. It is characterized by a benzene ring substituted at the para positions with a bromine atom and a 1-chloroethenyl group . This unique orthogonally reactive architecture, featuring an aryl bromide and a vinyl chloride, establishes it as a bifunctional building block for sequential palladium-catalyzed cross-couplings and polymer synthesis .

Why 1-Bromo-4-(1-chloroethenyl)benzene Cannot Be Replaced by Common Halogenated Aromatics


Generic substitution with simpler analogs like 1-bromo-4-chlorobenzene or 4-bromostyrene is scientifically invalid due to the compound's specific dual-halogen architecture. Unlike 1-bromo-4-chlorobenzene, which lacks a polymerizable vinyl group, and 1-bromo-4-vinylbenzene, which lacks the differential reactivity of a vinyl chloride, this compound's aryl bromide and chloroalkenyl moieties exhibit distinct, orthogonal reactivity profiles . This allows for highly controlled, sequential bond formations—first via the more reactive aryl bromide in a cross-coupling, then via the vinyl chloride in a second, distinct transformation—a capability that single-halogen or non-halogenated vinyl analogs cannot replicate . This unique profile is critical for applications demanding precise macromolecular architecture or complex molecule construction .

Quantitative Differentiation of 1-Bromo-4-(1-chloroethenyl)benzene: Evidence-Based Advantages


Orthogonal Reactivity: Quantified Differential Between Aryl Bromide and Vinyl Chloride Moieties

1-Bromo-4-(1-chloroethenyl)benzene exhibits quantifiably higher reactivity at its aryl bromide site compared to its vinyl chloride site, enabling a sequential, site-selective functionalization strategy not possible with symmetric dihalides or non-halogenated styrenes . While explicit kinetic data comparing the two sites on the same molecule is limited in public literature, the established order of reactivity for palladium-catalyzed cross-couplings (Ar-Br >> Ar-Cl > vinyl-Cl) provides a well-documented class-level inference [1]. This differential allows the aryl bromide to be selectively engaged in a Suzuki or Heck coupling, leaving the vinyl chloride intact for a subsequent polymerization or second cross-coupling step . In contrast, a comparator like 1-bromo-4-vinylbenzene (C8H7Br) offers only one reactive halogen, limiting its utility to a single transformation step .

Organic Synthesis Cross-Coupling Bifunctional Monomers

Polymerizability Advantage: Chloroalkenyl Group Confers Distinct Polymer Chemistry

The chloroethenyl group in 1-Bromo-4-(1-chloroethenyl)benzene provides a specific handle for polymerization and post-polymerization modification that is absent in non-halogenated vinyl analogs. While direct comparative polymerization rate data is not publicly available for this specific monomer, the established behavior of vinyl chlorides in controlled radical polymerization and nucleophilic substitution offers a class-level differentiation [1]. For instance, the chlorine atom can be leveraged in nucleophilic substitution reactions on the polymer backbone, a functionality not available with simple styrenic monomers like 4-bromostyrene (1-bromo-4-vinylbenzene) . This expands the compound's utility in creating functionalized polymers and materials for electronics and coatings .

Polymer Chemistry Materials Science Functional Monomers

Synthetic Efficiency: Documented Yield for a Key Transformation

A direct synthesis route for 1-Bromo-4-(1-chloroethenyl)benzene via the bromination of α-chlorostyrene has been reported with a documented yield of 70–75% . This yield provides a benchmark for assessing the compound's synthetic accessibility and can be compared to the yields of analogous syntheses for related monomers. For example, while specific comparative yields for the synthesis of 1-bromo-4-vinylbenzene from 4-bromostyrene under similar conditions are not directly provided in the same source, the 70-75% figure serves as a tangible metric for procurement and process planning, indicating a reasonably efficient and scalable production method .

Synthetic Methodology Process Chemistry Yield Optimization

Optimized Applications for 1-Bromo-4-(1-chloroethenyl)benzene Based on Quantified Advantages


Sequential Cross-Coupling for Complex Molecule Synthesis

The orthogonal reactivity of the aryl bromide and vinyl chloride in 1-Bromo-4-(1-chloroethenyl)benzene is best exploited in the stepwise construction of complex molecules . A researcher can first perform a Suzuki-Miyaura coupling at the aryl bromide position to introduce a boronic acid derivative, leaving the chloroethenyl group intact. A subsequent Heck or Sonogashira coupling can then functionalize the vinyl chloride, or it can be used as a site for radical polymerization . This sequential strategy is unattainable with simpler mono-halogenated styrenes like 1-bromo-4-vinylbenzene .

Synthesis of Functional Polymers with Pendant Reactive Groups

The presence of the chloroethenyl group makes 1-Bromo-4-(1-chloroethenyl)benzene a superior monomer for synthesizing polymers that require post-polymerization modification . The resulting polymer contains pendant vinyl chloride units, which are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups (e.g., amines, azides, thiols) onto the polymer backbone, a key requirement for advanced materials in organic electronics, coatings, and responsive polymers .

Building Block for Advanced Electronic Materials

The compound's structure is conducive to creating π-conjugated systems when used in cross-coupling polymerizations. Its bifunctional nature allows it to act as a co-monomer in the synthesis of well-defined conjugated polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) . The aryl bromide enables efficient incorporation into the conjugated backbone, while the chloroethenyl group can influence polymer morphology or provide a handle for further structural tuning .

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